3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride
Description
3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride is a synthetic organic compound characterized by a propargylamine backbone substituted with a 3,5-dichlorophenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C9H8Cl2N·HCl, with a molecular weight of 246.55 g/mol (calculated).
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N.ClH/c10-8-4-7(2-1-3-12)5-9(11)6-8;/h4-6H,3,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBOBFNISCGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with propargylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride is being studied for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth. For instance, it has shown significant inhibition of DLD-1 colon cancer cell lines with IC50 values in the low nanomolar range, suggesting its potential as a targeted therapy for colorectal cancer.
- Antimicrobial Properties : The compound has demonstrated promising antifungal activity against pathogens such as Sclerotinia sclerotiorum, indicating its potential utility in treating fungal infections.
Biological Studies
Research is ongoing to elucidate the biological mechanisms through which this compound exerts its effects:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Understanding these interactions is crucial for developing effective therapeutic strategies.
Material Science
In addition to biological applications, this compound serves as a valuable building block in synthesizing more complex organic molecules. Its unique structure allows it to be incorporated into various chemical processes aimed at developing new materials.
Colon Cancer Study
A significant study evaluated the effects of TASIN analogs, including this compound on colon cancer cell lines. Results indicated substantial inhibition of cell growth, supporting further exploration as a targeted cancer therapy.
Toxicity Assessment
In animal models, prolonged exposure to TASIN analogs did not result in overt toxicity after 90 days. This suggests a favorable safety profile while maintaining efficacy against tumor growth, making it a candidate for further therapeutic development.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Key Functional Groups | CAS No. | Molecular Category | Purity |
|---|---|---|---|---|
| 3-(3,5-Dichlorophenyl)prop-2-YN-1-amine HCl | Alkyne, dichlorophenyl, amine salt | Not provided | C9H8Cl2N·HCl | Not specified |
| 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol | Amino alcohol, dichlorophenyl | EN300-322395 | C9H11Cl2NO | 95% |
| 4-(1H-Tetrazol-5-yl)butan-1-amine HCl | Tetrazole, amine salt | EN300-322384 | C5H12N4·HCl | 95% |
Key Differences and Implications
Alkyne vs. Amino Alcohol Backbone
- Target Compound: The propargylamine (alkyne) group enables participation in Huisgen cycloaddition ("click chemistry"), a critical tool for bioconjugation and drug design.
- 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol: The hydroxyl group in this amino alcohol increases polarity, likely reducing membrane permeability compared to the alkyne analog. However, hydrogen-bonding capacity may enhance target binding in hydrophilic environments .
Tetrazole-Containing Analog
- 4-(1H-Tetrazol-5-yl)butan-1-amine HCl : The tetrazole ring acts as a bioisostere for carboxylic acids, offering metabolic stability and improved pharmacokinetics. Unlike the dichlorophenyl group, tetrazole introduces strong acidity (pKa ~4.9), which may affect ionization state and solubility under physiological conditions .
Hydrochloride Salt vs. Free Base
Both the target compound and 4-(tetrazol-5-yl)butan-1-amine are hydrochloride salts, enhancing water solubility. In contrast, 3-amino-3-(3,5-dichlorophenyl)propan-1-ol (free base) may require formulation adjustments for bioavailability.
Biological Activity
3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride is a synthetic compound noted for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a dichlorophenyl group and a prop-2-yn-1-amine moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C9H8Cl2N
- Molecular Weight : 203.07 g/mol
- CAS Number : 1439904-65-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound appears to modulate receptor activities, influencing cellular signaling pathways and gene expression.
- Antimicrobial Activity : It has shown potential against various microbial strains, indicating a broad spectrum of activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| DLD-1 (Colon Cancer) | 0.03 - 0.6 | |
| MDA-MB-231 (Breast Cancer) | 0.28 - 3.24 | |
| HCT116 (Colon Cancer) | >10 |
Case Studies
- Study on Colon Cancer : A study evaluated the effects of TASIN analogs, including this compound, on DLD-1 colon cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values in the low nanomolar range, demonstrating its potential as a targeted therapy for colorectal cancer .
- Toxicity Assessment : In animal models, treatment with TASIN analogs did not show overt toxicity after prolonged exposure (90 days), suggesting a favorable safety profile while maintaining efficacy against tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
These findings indicate that this compound exhibits promising antifungal activity, particularly against Sclerotinia sclerotiorum.
Research Applications
The compound serves as a valuable building block in medicinal chemistry and is being explored for:
- Hybrid Drug Development : Combining it with other pharmacophores to enhance therapeutic efficacy.
- Mechanistic Studies : Understanding its interaction with biological targets to elucidate pathways involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
